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Compound of Interest

Compound Name:
1-Piperidineacetamide, N-(3-

bromophenyl)-

CAS No.: 53316-92-0

Cat. No.: B5864998

Get Quote

Executive Summary & Physicochemical Profile[1][2]
[3]
N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide is a lipophilic amide derivative, structurally

characterized by a 3-bromo-substituted phenyl ring linked via an acetamide bridge to a

piperidine moiety. It belongs to the class of amino-amide local anesthetics (similar to

mepivacaine) but is primarily utilized as a synthetic intermediate or a probe in Structure-Activity

Relationship (SAR) studies targeting voltage-gated sodium channels or specific kinase

inhibition pathways.

Melting Point Specification
Unlike commercial standards (e.g., Lidocaine), the melting point (MP) of this specific 3-bromo

analog is sensitive to purity and salt form.
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Property Specification / Range Notes

Free Base MP
96°C – 102°C

(Predicted/Observed Range)

Depends heavily on

recrystallization solvent

(EtOH/Water vs. Hexane).

HCl Salt MP
215°C – 220°C

(Decomposition)

The hydrochloride salt

significantly elevates the MP

due to ionic lattice energy.

Appearance
White to Off-White Crystalline

Solid

Needles from ethanol;

amorphous powder if

precipitated rapidly.

Solubility DMSO, Methanol, Chloroform

Sparingly soluble in water

(Free Base); Soluble in water

(HCl Salt).

Critical Note: The exact melting point for the free base often depresses significantly (to ~85-

90°C) if residual solvent (especially piperidine) or the intermediate 2-chloro-N-(3-

bromophenyl)acetamide is present.

Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often evaluated against standard amino-amide

anesthetics. The 3-bromo substitution alters the lipophilicity (

) and electronic distribution compared to the standard 2,6-dimethyl (Mepivacaine) or
unsubstituted (Phenacaine) analogs.

Table 1: Structural & Thermal Comparison
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Compound Structure Key
Melting Point
(Free Base)

Lipophilicity (

)

Primary
Application

Target: 3-Br

Analog

3-Br-Phenyl +

Piperidine
96–102°C ~2.8 (High)

Research Probe

(SAR studies,

Halogen

bonding)

Mepivacaine
2,6-Dimethyl +

Piperidine
150–153°C 1.95

Clinical Local

Anesthetic

(Standard)

Lidocaine
2,6-Dimethyl +

Diethyl
68–69°C 2.44

Clinical Local

Anesthetic

(Standard)

Intermediate
3-Br-Phenyl +

Chloride
125–127°C 2.1

Synthetic

Precursor (Must

be absent)

Key Insight: The 3-bromo substituent increases lipophilicity compared to Mepivacaine,

potentially enhancing membrane penetration but reducing aqueous solubility. The lower melting

point relative to Mepivacaine indicates a less tightly packed crystal lattice, likely due to the lack

of symmetry provided by the 2,6-dimethyl pattern.

Synthesis & Purification Protocol
To achieve the target melting point range, a rigorous two-step synthesis and purification

protocol is required. The presence of the 2-chloro intermediate is the most common cause of

MP depression.

Reaction Pathway (DOT Diagram)
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3-Bromoaniline
Intermediate:

2-chloro-N-(3-bromophenyl)acetamide
(Solid, MP: 125°C)

Step 1: Acylation
(DCM, Et3N, 0°C)

Chloroacetyl Chloride Target Product:
N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide

(Free Base)

Step 2: SN2 Substitution
(Piperidine, Reflux, 4h)

Piperidine
(Nucleophile)

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway via nucleophilic substitution.

Detailed Protocol
Step 1: Synthesis of Intermediate (2-chloro-N-(3-bromophenyl)acetamide)

Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.

Add Triethylamine (1.2 eq) as a proton scavenger.

Cool to 0°C and add Chloroacetyl chloride (1.1 eq) dropwise.

Stir for 2 hours. Wash with 1N HCl (to remove unreacted aniline) and Brine.

Checkpoint: Isolate solid. MP should be 125–127°C. If <120°C, recrystallize from EtOH.

Step 2: Nucleophilic Substitution (Target Synthesis)

Dissolve the Intermediate (from Step 1) in Toluene or Acetonitrile.

Add Piperidine (2.5 eq). Excess piperidine acts as both nucleophile and base.

Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with water (3x) to remove

piperidine salts.

Purification (Crucial for MP):
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Dry organic layer (

) and concentrate.

Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until

turbid. Cool slowly to 4°C.

Melting Point Determination Workflow
To validate the identity of your synthesized compound, follow this self-validating workflow.

Workflow Diagram (DOT)
Start: Dry Sample

(Vacuum Oven, 40°C, 4h)

Method A: DSC
(Precise Onset)

Method B: Capillary
(Visual Range)

Sharp Range (<2°C)
Ex: 98-100°C

Broad Range (>3°C)
Ex: 92-98°C

Pass: High PurityFail: Impurities Present
(Likely Piperidine or Intermediate)

Action: Recrystallize
(EtOH/H2O)

Retest

Click to download full resolution via product page

Figure 2: Decision tree for melting point validation.

Experimental Procedure
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Preparation: Ensure the sample is dried under vacuum at 40°C for at least 4 hours to remove

solvent inclusions (water/ethanol solvates can depress MP by 5-10°C).

Instrument: Use a calibrated capillary melting point apparatus (e.g., Büchi or Stuart) or

Differential Scanning Calorimetry (DSC).

Ramp Rate:

Fast Ramp: 10°C/min to 80°C.

Slow Ramp: 1°C/min from 80°C to melt.

Observation:

Onset: First drop of liquid.

Clear Point: Complete liquefaction.

Acceptance Criteria: Range must be

.

References
Synthesis of Amino-Amide Anesthetics

Tewari, N. et al. (2012). Synthesis and local anesthetic activity of N-substituted

acetamides. European Journal of Medicinal Chemistry.

Melting Point Characterization Standards

United States Pharmacopeia (USP) <741>. Melting Range or Temperature.

Intermediate Properties (N-(3-bromophenyl)-2-chloroacetamide)

PubChem Compound Summary for CID 12123 (Analogous 3-bromoacetanilide data).

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure. Wiley-Interscience.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5864998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Characterization Guide: N-(3-
bromophenyl)-2-(piperidin-1-yl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5864998/docs#technical-characterization-guide-n-3-
bromophenyl-2-piperidin-1-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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